molecular formula C22H30NO2P B15211926 Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)- CAS No. 80413-41-8

Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)-

Katalognummer: B15211926
CAS-Nummer: 80413-41-8
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: SSPJHMCMDDKVPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibutyl-2-(diphenylphosphoryl)acetamide is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylphosphoryl group attached to an acetamide backbone, with two butyl groups attached to the nitrogen atom. This compound is widely studied for its potential use in various scientific and industrial applications, particularly in the field of extraction and separation of rare earth elements and actinides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-dibutylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibutyl-2-(diphenylphosphoryl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide involves its ability to form stable complexes with metal ions. The diphenylphosphoryl group acts as a ligand, coordinating with metal ions through its oxygen atoms. This coordination facilitates the extraction and separation of metal ions from complex mixtures. The compound’s ability to form stable complexes with specific metal ions makes it an effective extractant in various industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dibutyl-2-(diphenylphosphoryl)acetamide is unique due to its specific combination of butyl groups and diphenylphosphoryl group, which provides it with distinct chemical properties and extraction capabilities. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in the extraction and separation of rare earth elements and actinides .

Eigenschaften

CAS-Nummer

80413-41-8

Molekularformel

C22H30NO2P

Molekulargewicht

371.5 g/mol

IUPAC-Name

N,N-dibutyl-2-diphenylphosphorylacetamide

InChI

InChI=1S/C22H30NO2P/c1-3-5-17-23(18-6-4-2)22(24)19-26(25,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,3-6,17-19H2,1-2H3

InChI-Schlüssel

SSPJHMCMDDKVPU-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.